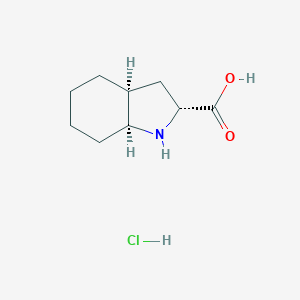

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a white crystalline solid . It is used as a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor . It is also an intermediate in the synthesis of Perindopril .

Synthesis Analysis

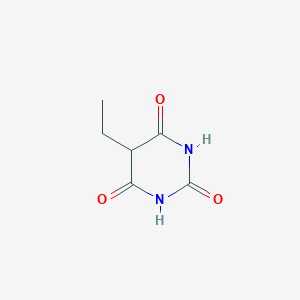

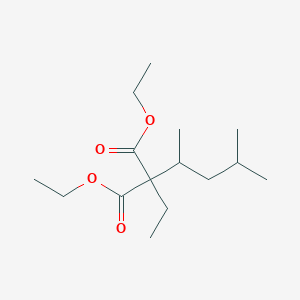

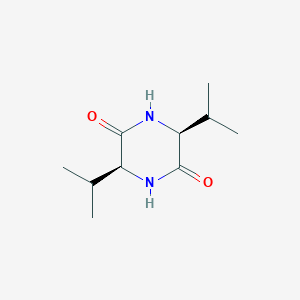

The synthesis of “(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” involves a completely diastereoselective α-alkylation of oxazolidinone, providing a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer . Another method requires eleven steps including an initial pig liver esterase digestion to provide the product in stereochemically pure form but in a 95:5 mixture of isomers at position 2 .Molecular Structure Analysis

The molecular formula of “(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is C9H16ClNO2 . The InChI code is 1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 .Chemical Reactions Analysis

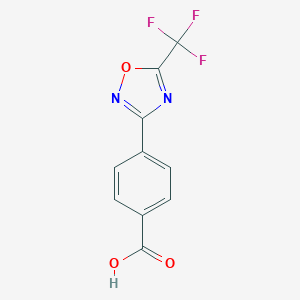

“(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a key starting material for the synthesis of Perindopril and Trandolapril . A stability-indicating reverse phase HPLC method has been developed and validated for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid and its related substances .Physical And Chemical Properties Analysis

“(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a white crystalline solid . Its molecular weight is 205.68 . It is stored at room temperature in an inert atmosphere .科学的研究の応用

Pharmaceutical Reference Standards

This compound is used as a reference standard in pharmaceutical testing . It’s part of the API (Active Pharmaceutical Ingredient) family for Perindopril, a cardiac drug . This suggests its potential use in the development and quality control of cardiac drugs.

Impurity Reference Materials

“(2R,3aS,7aS)-Octahydroindole-2-carboxylic Acid Hydrochloride” is also used as an impurity reference material . This means it can be used in the pharmaceutical industry to identify and quantify impurities in drug substances, which is crucial for ensuring drug safety and efficacy.

Synthesis of Enantiomerically Pure Compounds

An improved strategy for the effective synthesis of enantiomerically pure “(2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic)” has been developed . This process is based on the formation of a trichloromethyloxazolidinone derivative .

Production of α-Tetrasubstituted Derivatives

The completely diastereoselective α-alkylation of the oxazolidinone derivative provides a very convenient and concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer . This suggests its potential use in the production of complex organic compounds.

Engineering Peptide Drugs

The development of practical synthetic routes to render enantiopure non-proteinogenic α-amino acids is receiving considerable attention due to their wide applicability in engineering peptide drugs . The incorporation of non-coded α-amino acids into the sequence of bioactive peptides is considered a very useful approach to tailor their properties in order to make therapeutic applications feasible .

Improving Selectivity and Stability of Peptides

The incorporation of non-natural α-amino acids generates modifications in the secondary structure of these peptides and, as a result, improvements in selectivity and stability can often be achieved . This suggests its potential use in the development of more effective peptide-based drugs.

Safety and Hazards

将来の方向性

As “(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a key starting material for the synthesis of Perindopril and Trandolapril , future research could focus on improving the synthesis process, exploring new applications, and studying the biological effects of this compound and its derivatives.

特性

IUPAC Name |

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONAUWFRJYNGAC-CGJXVAEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)